molecular formula C13H16FN3 B11741398 N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine

N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine

Cat. No.: B11741398
M. Wt: 233.28 g/mol
InChI Key: ZZYPAZBNISQLCM-UHFFFAOYSA-N
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Description

N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with an ethyl and a fluoro group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanone.

    Reduction: Formation of N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanol.

    Substitution: Formation of N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H16FN3/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11/h3-7,10,15H,2,8-9H2,1H3

InChI Key

ZZYPAZBNISQLCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=CC=C2)F

Origin of Product

United States

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